molecular formula C25H22N4O2 B11301830 2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide

2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide

Cat. No.: B11301830
M. Wt: 410.5 g/mol
InChI Key: AKEWHHJXVJTEBF-UHFFFAOYSA-N
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Description

2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and pyridine, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities .

Mechanism of Action

The mechanism of action of 2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-phenylacetamide include other benzimidazole derivatives such as:

What sets this compound apart is its unique structure, which allows for specific interactions with a broader range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22N4O2/c1-17-11-13-18(14-12-17)16-28-24(31)22(15-23(30)26-19-7-3-2-4-8-19)29-21-10-6-5-9-20(21)27-25(28)29/h2-14,22H,15-16H2,1H3,(H,26,30)

InChI Key

AKEWHHJXVJTEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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